

1-(4-Bromophenyl)cyclopropane-1-carbohydrazide CAS 1098360-87-2 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide

Cat. No.: B1517461

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An In-depth Technical Guide to **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** (CAS 1098360-87-2)

Abstract

This technical guide provides a comprehensive overview of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide**, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The unique structural amalgamation of a strained cyclopropane ring, a versatile bromophenyl moiety, and a reactive carbohydrazide functional group positions this compound as a valuable building block for the synthesis of novel therapeutic agents and complex organic scaffolds. This document details its physicochemical properties, outlines robust synthetic pathways with detailed experimental protocols, and explores its potential biological activities and applications based on the established significance of its constituent pharmacophores.

Introduction: The Scientific Merit of a Unique Scaffold

The pursuit of novel chemical entities with enhanced biological activity and improved pharmacokinetic profiles is a cornerstone of modern drug discovery. The cyclopropane ring, a three-membered carbocycle, is a particularly valuable motif in this endeavor.^[1] Its inherent ring strain and unique electronic properties impart conformational rigidity, which can enhance

binding affinity to biological targets and improve metabolic stability.[1][2] When incorporated into a larger molecule, the cyclopropyl group often serves as a bioisostere for other functionalities, improving properties like potency, metabolic stability, and membrane permeability.[2]

The subject of this guide, **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide**, integrates this valuable cyclopropane scaffold with two other key chemical features:

- **The 4-Bromophenyl Group:** The presence of a bromine atom on the phenyl ring provides a handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the generation of diverse molecular libraries.[3] Furthermore, the bromophenyl moiety itself is a common feature in many biologically active compounds, where it can contribute to binding affinity through halogen bonding and other interactions.[4][5]
- **The Carbohydrazide Moiety:** This functional group is a versatile precursor for the synthesis of numerous heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of pharmacological activities.[5][6][7] The hydrazide group itself is nucleophilic and can readily react with aldehydes and ketones to form stable hydrazones, a common linkage in medicinal chemistry.[6]

This guide serves as a foundational resource for researchers interested in leveraging the unique properties of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** for their synthetic and drug discovery programs.

Physicochemical and Structural Properties

A summary of the core physicochemical properties of **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** is presented below. These properties are critical for understanding its behavior in chemical reactions and biological systems.

Property	Value	Source
CAS Number	1098360-87-2	[8]
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O	[8]
Molecular Weight	255.11 g/mol	[8][9]
IUPAC Name	1-(4-bromophenyl)cyclopropane-1-carbohydrazide	ChemScene[8]
SMILES	<chem>O=C(C1(C2=CC=C(Br)C=C2)CC1)NN</chem>	[8]
Purity (Typical)	≥98%	[8]
Storage Conditions	Sealed in dry, 2-8°C	[8]
Topological Polar Surface Area (TPSA)	55.12 Å ²	ChemScene[1]
Computed logP	1.4706	ChemScene[1]

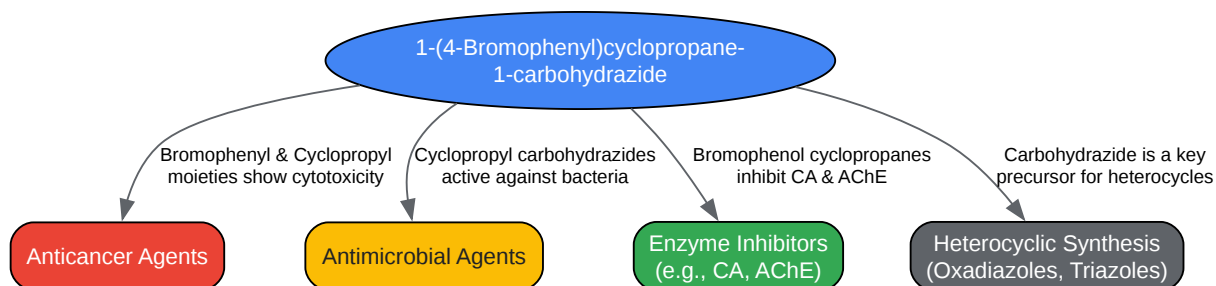
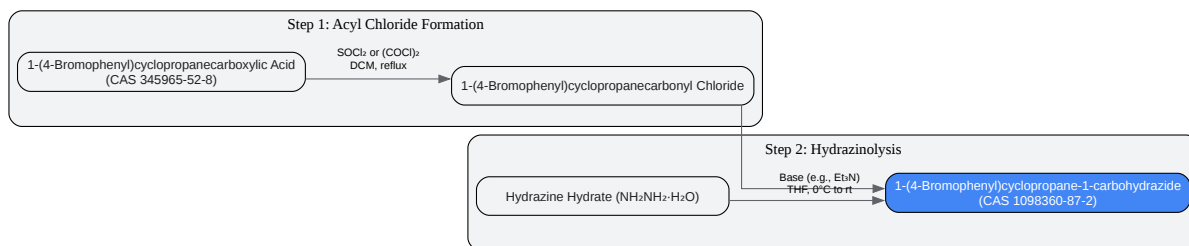
Note: Experimental data such as melting point and detailed spectroscopic analyses (¹H NMR, ¹³C NMR, IR, MS) are not readily available in published literature and would need to be determined empirically upon synthesis or acquisition.

Synthesis and Methodologies: A Proposed Pathway

While a specific, peer-reviewed synthesis for **1-(4-Bromophenyl)cyclopropane-1-carbohydrazide** is not extensively documented, a logical and efficient synthetic route can be constructed based on its precursors and established organic chemistry principles. The most direct pathway involves the hydrazinolysis of an activated form of the parent carboxylic acid, 1-(4-bromophenyl)cyclopropanecarboxylic acid.

Below, we outline a validated, two-step protocol starting from the commercially available carboxylic acid.

Diagram of Proposed Synthetic Workflow



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- To cite this document: BenchChem. [1-(4-Bromophenyl)cyclopropane-1-carbohydrazide CAS 1098360-87-2 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1517461#1-4-bromophenyl-cyclopropane-1-carbohydrazide-cas-1098360-87-2-properties]

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